2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid
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Overview
Description
2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-B]pyridazine core. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid typically involves cyclocondensation reactions. One common method involves the reaction of 3-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization with a suitable dicarbonyl compound under acidic conditions to yield the imidazo[1,5-B]pyridazine core . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity .
Chemical Reactions Analysis
2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic conditions, and various solvents. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to modulation of signaling pathways involved in inflammation or cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in their substitution patterns and biological activities.
Imidazo[4,5-b]pyridines: These compounds have a different arrangement of the imidazo and pyridine rings, leading to distinct chemical and biological properties.
Pyridazines: These compounds have a pyridazine core and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development .
Properties
CAS No. |
2177257-69-9 |
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Molecular Formula |
C14H11N3O3 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)imidazo[1,5-b]pyridazine-5-carboxylic acid |
InChI |
InChI=1S/C14H11N3O3/c1-20-10-4-2-3-9(7-10)11-5-6-12-13(14(18)19)15-8-17(12)16-11/h2-8H,1H3,(H,18,19) |
InChI Key |
NRMKXRDRGPOHFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=NC(=C3C=C2)C(=O)O |
Origin of Product |
United States |
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